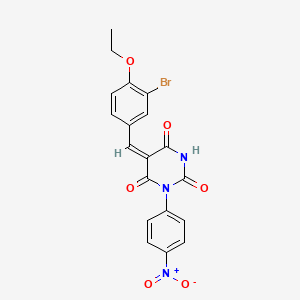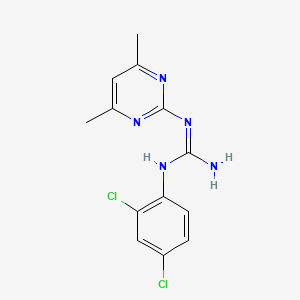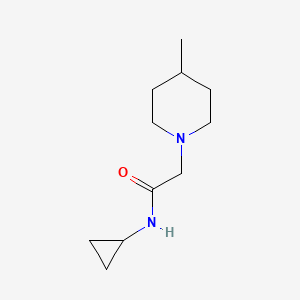
2-(3-chlorophenyl)-N-(1-ethylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-N-(1-ethylpropyl)acetamide, also known as Etizolam, is a thienodiazepine drug that is used for its anxiolytic and sedative effects. It is a psychoactive substance that is commonly used as a prescription medication in many countries, including Japan, India, and Italy. Etizolam is classified as a Schedule IV controlled substance in the United States due to its potential for abuse and addiction. In
作用機序
2-(3-chlorophenyl)-N-(1-ethylpropyl)acetamide works by enhancing the effects of GABA, an inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor, increasing the affinity of GABA for the receptor and increasing the frequency of chloride ion channel opening. This results in an increase in the inhibitory effects of GABA, leading to sedation and anxiolysis.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It has been shown to decrease anxiety and induce sedation, as well as reduce muscle tension and increase relaxation. It can also cause drowsiness, dizziness, and impaired coordination. Long-term use of this compound can lead to tolerance, dependence, and withdrawal symptoms upon discontinuation.
実験室実験の利点と制限
2-(3-chlorophenyl)-N-(1-ethylpropyl)acetamide has several advantages for use in lab experiments. It is a potent anxiolytic and sedative, making it useful for studying the effects of these drugs on behavior and physiology. It has a rapid onset of action and a relatively short half-life, making it easy to control the timing of drug administration. However, this compound also has several limitations for lab experiments. It can be difficult to control for individual differences in drug metabolism and response, and it can be difficult to distinguish between the effects of this compound and other drugs that may be present in the experimental setting.
将来の方向性
There are several potential future directions for research on 2-(3-chlorophenyl)-N-(1-ethylpropyl)acetamide. One area of interest is the development of new drugs that target the GABA-A receptor with greater specificity and efficacy. Another area of interest is the development of drugs that can be used to treat addiction and withdrawal from this compound and other benzodiazepines. Finally, there is a need for more research on the long-term effects of this compound on the brain and body, particularly with regard to tolerance, dependence, and withdrawal.
合成法
2-(3-chlorophenyl)-N-(1-ethylpropyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 3-chlorobenzoyl chloride. Another method involves the reaction of 2-aminothiophenol with 2-bromoethyl acetate, followed by the reaction of the resulting intermediate with 3-chlorobenzoyl chloride. Both methods result in the formation of this compound, or this compound.
科学的研究の応用
2-(3-chlorophenyl)-N-(1-ethylpropyl)acetamide has been studied extensively for its anxiolytic and sedative effects. It has been shown to be effective in treating anxiety disorders, such as generalized anxiety disorder and panic disorder. It has also been used as a sleep aid and for the treatment of insomnia. This compound has been studied for its effects on the central nervous system, including its effects on neurotransmitters such as gamma-aminobutyric acid (GABA) and serotonin. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.
特性
IUPAC Name |
2-(3-chlorophenyl)-N-pentan-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-12(4-2)15-13(16)9-10-6-5-7-11(14)8-10/h5-8,12H,3-4,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYKUHGKBWKKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-1'-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5343360.png)
![(3S*,4R*)-1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5343362.png)

![3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5343367.png)
![3-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5343369.png)


![3-[3-(4-ethoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5343381.png)


![1-(2,3-dimethoxybenzyl)-3-{[(2,2-dimethylpropyl)amino]methyl}-3-hydroxypiperidin-2-one](/img/structure/B5343399.png)
![2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-isopropoxyphenyl)-2-propen-1-one](/img/structure/B5343408.png)

![methyl 5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5343432.png)